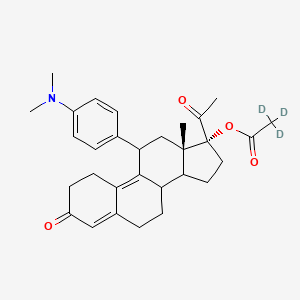
Ulipristal Acetate D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ulipristal Acetate D3 is a synthetic steroid compound used primarily for its selective progesterone receptor modulating properties. It is a derivative of 19-norprogesterone and is utilized in medical applications such as emergency contraception and the treatment of uterine fibroids. The compound is known for its ability to modulate the progesterone receptor, exhibiting both antagonistic and partial agonist activities depending on the tissue context .
Vorbereitungsmethoden
The synthesis of Ulipristal Acetate D3 involves several key steps:
Initial Synthesis: The process begins with the preparation of a key intermediate, which involves the reaction of a steroidal precursor with a methyl Grignard reagent or methyllithium. .
Intermediate Formation: The intermediate is then subjected to further reactions to form the final compound. .
Industrial Production: On an industrial scale, the synthesis is optimized for cost-effectiveness and efficiency. .
Analyse Chemischer Reaktionen
Ulipristal Acetate D3 undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, which are essential for modifying its functional groups and enhancing its biological activity.
Substitution Reactions: These reactions are used to introduce or replace functional groups, allowing for the fine-tuning of the compound’s properties.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Major Products: The primary products of these reactions are modified versions of this compound with enhanced or altered biological activities.
Wissenschaftliche Forschungsanwendungen
Ulipristal Acetate D3 has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Ulipristal Acetate D3 involves its interaction with progesterone receptors:
Progesterone Receptor Modulation: The compound binds to progesterone receptors, acting as an antagonist or partial agonist depending on the tissue context
Inhibition of Ovulation: By modulating the progesterone receptor, this compound inhibits ovulation, making it effective as an emergency contraceptive
Molecular Targets and Pathways: The primary molecular targets are the progesterone receptors in the uterus, ovaries, and hypothalamus. .
Vergleich Mit ähnlichen Verbindungen
Ulipristal Acetate D3 is compared with other selective progesterone receptor modulators:
Similar Compounds: Other compounds in this category include mifepristone and asoprisnil.
Eigenschaften
IUPAC Name |
[(13S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO4/c1-18(32)30(35-19(2)33)15-14-27-25-12-8-21-16-23(34)11-13-24(21)28(25)26(17-29(27,30)3)20-6-9-22(10-7-20)31(4)5/h6-7,9-10,16,25-27H,8,11-15,17H2,1-5H3/t25?,26?,27?,29-,30-/m0/s1/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLLAFOLCSJHRE-QLQPVKORSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)O[C@@]1(CCC2[C@@]1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1H-Furo[4,3,2-DE]phthalazine](/img/structure/B590427.png)




![(1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B590434.png)
![(1S,3aR,6aS)-Hexahydro-cyclopenta[c]pyrrole-1,2(1H)-dicarboxylic Acid 2-(tert-Butyl) Ester 1-Methyl Ester](/img/structure/B590438.png)


![benzyl N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate](/img/structure/B590444.png)

